(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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Description
(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (IBP) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. IBP is a chiral compound, meaning it can exist in two different forms, known as enantiomers, that are mirror images of each other. It is of particular interest due to its wide range of applications in biochemistry, pharmacology, and analytical chemistry.
Scientific Research Applications
Influenza Neuraminidase Inhibition
A study described the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlighting the potent inhibitor identified as A-192558. This compound, developed through high-throughput parallel synthesis, showed significant inhibitory activity against influenza A and B neuraminidases. The X-ray crystallographic structure of A-192558 bound to neuraminidase revealed critical interactions with the enzyme's active site, offering insights into the design of new antiviral drugs (Wang et al., 2001).
Organic Synthesis
Research on the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine demonstrated the preparation of these compounds via reaction with oxygenated 2-(p-tolylsulfinyl)benzyl carbanions and chlorinated N-sulfinylimines, followed by elimination of sulfinyl groups. This process showcases the utility of such compounds in asymmetric synthesis and organic chemistry applications (Ruano, Alemán, & Cid, 2006).
properties
IUPAC Name |
(2S,4R)-4-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGTQHFGMTWQG-XQKZEKTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376053 |
Source
|
Record name | (4R)-4-[(4-Iodophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049744-44-6 |
Source
|
Record name | (4R)-4-[(4-Iodophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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